

Acid Red 57 molecular structure and formula.

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Compound of Interest

Compound Name: Acid Red 57

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An In-depth Technical Guide to **Acid Red 57**

This technical guide provides a comprehensive overview of **Acid Red 57**, a synthetic monoazo dye. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical and physical properties, molecular structure, and relevant experimental protocols.

Molecular Structure and Formula

Acid Red 57 is an anionic dye characterized by a single azo group (-N=N-) which acts as the chromophore responsible for its vibrant red color. The molecule contains two sulfonic acid groups, which impart water solubility, and a sulfonamide linkage. Its systematic IUPAC name is 6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid. [1] The presence of these functional groups allows for strong interactions with protein fibers such as wool and silk. [2][3]

The chemical structure consists of a substituted naphthalene ring system linked via the azo bridge to a phenyl ring containing an N-ethyl-N-phenylsulfamoyl group.

Molecular Formula (Free Acid): $C_{24}H_{22}N_4O_6S_2$ [1][2][4][5]

Molecular Formula (Sodium Salt): $C_{24}H_{21}N_4NaO_6S_2$ [6][7]

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for **Acid Red 57**.

Property	Value	Reference
IUPAC Name	6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazeryl]-4-hydroxynaphthalene-2-sulfonic acid	[1]
CAS Number	12217-34-4	[1][2][6]
C.I. Number	17053	[6][7]
Molecular Weight	526.59 g/mol (Free Acid) 548.57 g/mol (Sodium Salt)	[2][5][6]
Appearance	Bright red or blue-red powder	[4][6]
Water Solubility	70 g/L at 90°C	[6]
SMILES	<chem>CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N</chem>	[1][5]
InChI	InChI=1S/C24H22N4O6S2/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24/h3-15,29H,2,25H2,1H3,(H,32,33,34)	[1][2]
InChIKey	RJZLMBIYRSBCDQ-UHFFFAOYSA-N	[1][2]

Experimental Protocols

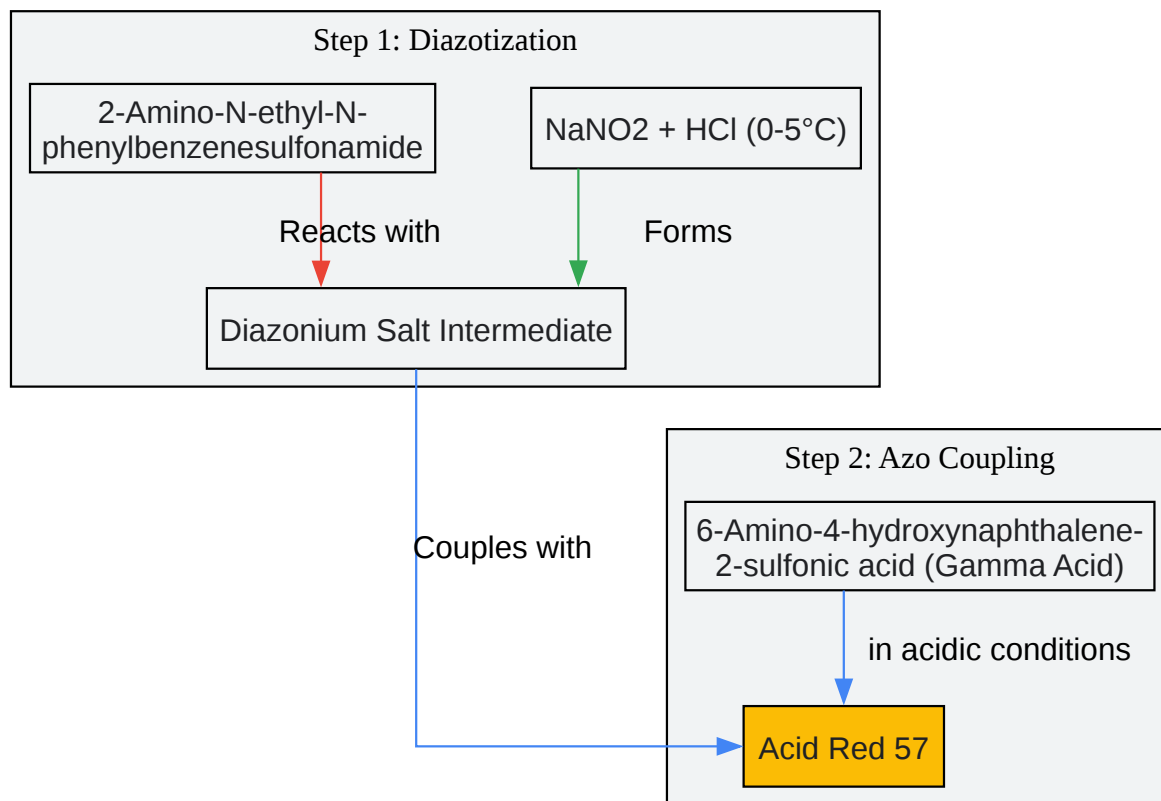
Detailed methodologies for the synthesis and analysis of **Acid Red 57** are crucial for its application and study.

Chemical Synthesis

The standard manufacturing method for **Acid Red 57** involves a two-step diazotization and coupling reaction.^[6]

Methodology:

- **Diazotization:** 2-Amino-N-ethyl-N-phenylbenzenesulfonamide serves as the diazo component. It is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at a low temperature (typically 0-5°C) to form the corresponding diazonium salt.
- **Azo Coupling:** The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid), under acidic conditions.^[6] The electrophilic diazonium salt attacks the electron-rich naphthalene ring system to form the final azo dye.
- **Isolation:** The product, **Acid Red 57**, precipitates from the reaction mixture and is isolated through filtration, followed by drying and pulverization.



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Diagram 1: Chemical synthesis workflow of **Acid Red 57**.

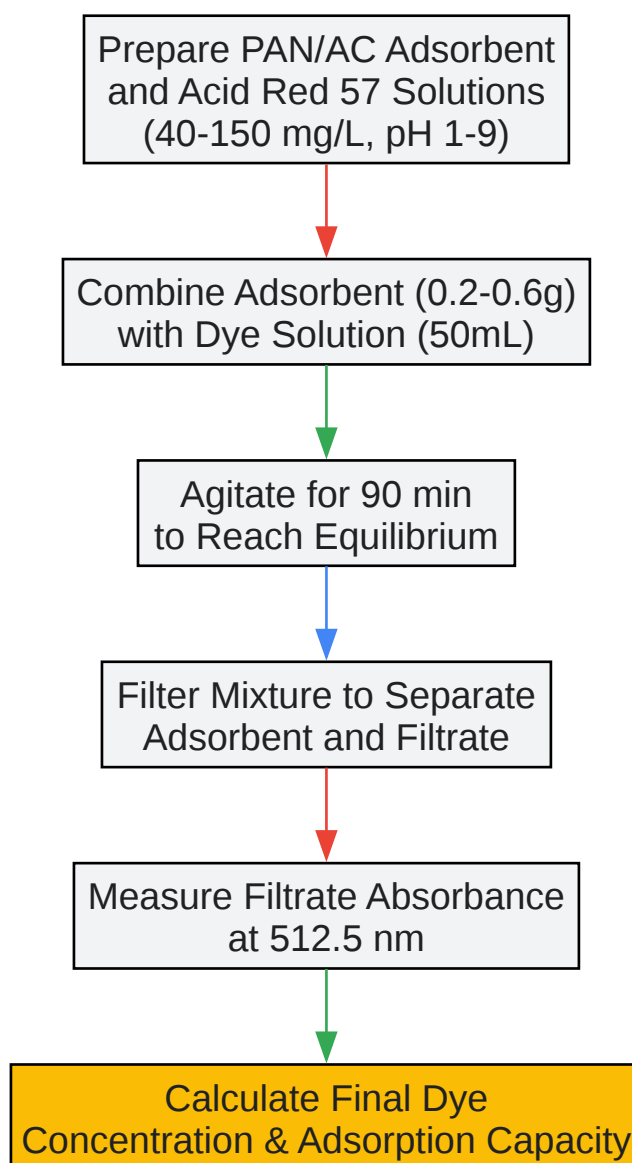
Adsorption Studies for Wastewater Treatment

Acid Red 57 is a common dye found in industrial wastewater. Its removal via adsorption is a widely studied process. The following protocol outlines a typical batch adsorption experiment. [3]

Methodology:

- **Adsorbent Preparation:** A composite material of polyacrylonitrile/activated carbon (PAN/AC) is prepared and used as the adsorbent.

- Batch Experiments: Samples of the PAN/AC composite (0.2-0.6 g) are added to 50 mL aqueous solutions of **Acid Red 57**. The initial dye concentrations are varied (e.g., 40-150 mg/L) and the pH is adjusted across a range (e.g., pH 1-9).
- Equilibration: The mixtures are agitated for a predetermined time (e.g., 90 minutes) to ensure adsorption equilibrium is reached.
- Analysis: After equilibration, the solid adsorbent is separated from the solution by filtration. The remaining concentration of **Acid Red 57** in the filtrate is determined spectrophotometrically by measuring the absorbance at its λ -max of 512.5 nm.
- Kinetics: To determine the adsorption rate, samples are taken at various time intervals throughout the equilibration period and analyzed as described above.



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Diagram 2: Experimental workflow for dye adsorption studies.

Photocatalytic Degradation

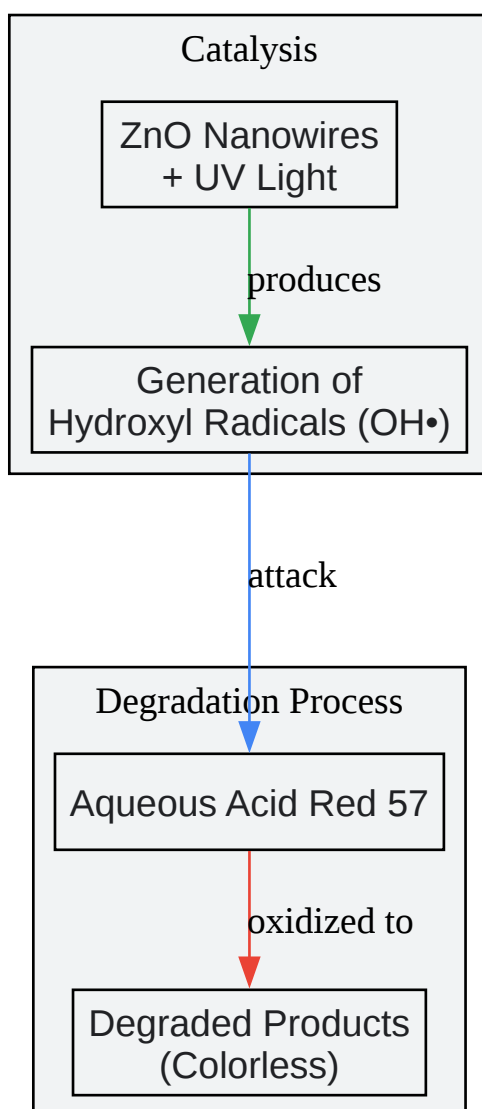
The degradation of **Acid Red 57** can be achieved using photocatalysis, for example, with zinc oxide (ZnO) nanowires under UV irradiation.[3][8]

Methodology:

- Catalyst Synthesis: ZnO nanowires are synthesized via a low-temperature co-precipitation method using zinc sulfate as a precursor, followed by calcination at various temperatures

(e.g., 400-600°C).[8]

- **Reaction Setup:** An aqueous solution of **Acid Red 57** is placed in a reactor with a suspension of the synthesized ZnO nanowires.
- **Irradiation:** The suspension is irradiated with a UV light source to initiate the photocatalytic process. The ZnO catalyst absorbs UV photons, generating electron-hole pairs which in turn produce highly reactive species like hydroxyl radicals (OH•).
- **Degradation:** These reactive species attack and break down the complex structure of the **Acid Red 57** molecule, leading to its decolorization and degradation.
- **Monitoring:** The degradation efficiency is monitored over time (e.g., 190 minutes) by measuring the decrease in the dye's characteristic absorbance peak using UV-Vis spectroscopy. The formation of hydroxyl radicals can be confirmed using photoluminescence studies with terephthalic acid as a probe molecule.[8]



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Diagram 3: Logical relationship in photocatalytic degradation.

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